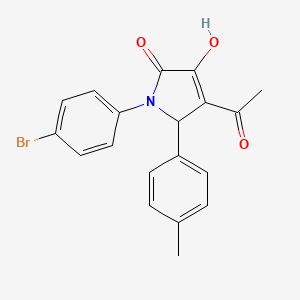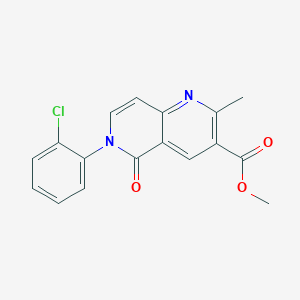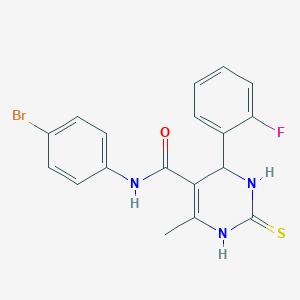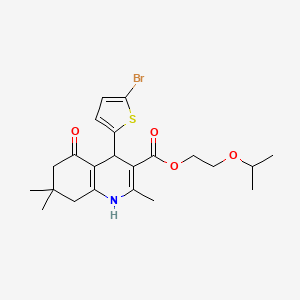
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one is a heterocyclic compound that features a pyrrolone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one can be achieved through multi-component reactions involving cyclohexyl isocyanide, dialkyl acetylenedicarboxylates, and 1-aryl-2-ene-3-acetyl-1,4-diketones . The reaction typically proceeds in a solvent such as dichloromethane at room temperature, monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of 3-acetyl-1-(4-bromophenyl)-4-oxo-2-(4-methylphenyl)-2H-pyrrol-5-one.
Reduction: Formation of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-ol.
Substitution: Formation of 3-acetyl-1-(4-substituted phenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one.
Applications De Recherche Scientifique
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-acetyl-1-(4-bromophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- 1-Triazene, 3-acetyl-1,3-bis(4-bromophenyl)
Uniqueness
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one is unique due to its specific substitution pattern on the pyrrolone ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Propriétés
IUPAC Name |
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11-3-5-13(6-4-11)17-16(12(2)22)18(23)19(24)21(17)15-9-7-14(20)8-10-15/h3-10,17,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITBGXOFWYRCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)Br)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-amino-4-(4-bromo-5-methyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4920036.png)
![methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate](/img/structure/B4920043.png)

![(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4920069.png)
![1-[2-(3-methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B4920074.png)
![1-(5-chloro-2-pyridinyl)-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B4920085.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4920088.png)

![N-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B4920104.png)
![(E)-3-[(5-bromopyridin-2-yl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4920111.png)
![5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-methylbenzenesulfonamide](/img/structure/B4920124.png)
![2-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4920129.png)
![9-Hydroxy-5,5-dimethyl-8,11,15-trioxatetracyclo[7.4.1.110,13.02,7]pentadec-2(7)-en-3-one](/img/structure/B4920140.png)

